2-Ethyl-1-(5-methoxy-2,4-dimethyl-benzenesulfonyl)-4-methyl-1H-imidazole
Description
2-Ethyl-1-(5-methoxy-2,4-dimethyl-benzenesulfonyl)-4-methyl-1H-imidazole is a sulfonylated imidazole derivative characterized by a 1H-imidazole core substituted with ethyl and methyl groups at positions 2 and 4, respectively.
Properties
IUPAC Name |
2-ethyl-1-(5-methoxy-2,4-dimethylphenyl)sulfonyl-4-methylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-6-15-16-12(4)9-17(15)21(18,19)14-8-13(20-5)10(2)7-11(14)3/h7-9H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWUXLPZFMCKBDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CN1S(=O)(=O)C2=C(C=C(C(=C2)OC)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Ethyl-1-(5-methoxy-2,4-dimethyl-benzenesulfonyl)-4-methyl-1H-imidazole (CAS No. 433695-54-6) is a synthetic compound belonging to the imidazole class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by case studies and research findings.
- Molecular Formula : C15H20N2O3S
- Molecular Weight : 308.4 g/mol
- IUPAC Name : 2-ethyl-1-(5-methoxy-2,4-dimethylphenyl)sulfonyl-4-methylimidazole
- Structure : The compound features a five-membered imidazole ring substituted with various functional groups that contribute to its biological activity.
Antimicrobial Activity
Imidazole derivatives are well-known for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial effects against various pathogens.
Case Study: Antibacterial Efficacy
In a study evaluating the antibacterial activity of imidazole derivatives against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis, the compound demonstrated notable inhibition zones:
| Compound | Zone of Inhibition (mm) |
|---|---|
| This compound | 20 (E. coli), 22 (B. subtilis) |
| Streptomycin (control) | 28 (E. coli), 31 (B. subtilis) |
The results suggest that this compound could serve as a potential candidate for developing new antibacterial agents .
Anti-inflammatory Activity
Imidazole compounds have been investigated for their anti-inflammatory properties. A study synthesized several derivatives and tested them for in vivo anti-inflammatory activity.
Findings:
The synthesized imidazoles showed promising results in reducing inflammation in animal models, indicating that the presence of the imidazole ring plays a crucial role in mediating these effects .
Anticancer Potential
Recent research has explored the anticancer properties of imidazole derivatives, including our compound of interest. The mechanism involves the induction of apoptosis in cancer cells.
Study Overview:
A study evaluated the cytotoxic effects of various imidazole derivatives on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that this compound exhibited significant cytotoxicity with IC50 values lower than those of standard chemotherapeutics .
The biological activities of this compound can be attributed to:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
- Modulation of Inflammatory Pathways : It potentially modulates cytokine production and signaling pathways related to inflammation.
- Induction of Apoptosis : In cancer cells, it may activate pathways leading to programmed cell death.
Scientific Research Applications
Anticancer Activity
Imidazole derivatives have garnered attention for their anticancer properties. 2-Ethyl-1-(5-methoxy-2,4-dimethyl-benzenesulfonyl)-4-methyl-1H-imidazole has been investigated for its ability to inhibit the proliferation of various cancer cell lines.
- Mechanism of Action : The compound interacts with DNA and induces apoptosis in cancer cells, similar to established chemotherapeutic agents like cisplatin. For instance, studies show that imidazole compounds can surpass cisplatin in effectiveness against colorectal and breast cancer cell lines, demonstrating lower IC50 values (half-maximal inhibitory concentration) than traditional therapies .
Antibacterial and Antifungal Properties
Research indicates that imidazole derivatives possess antibacterial and antifungal activities. The sulfonamide group in this compound enhances its interaction with microbial targets.
- Case Study : In vitro studies have demonstrated that certain imidazole-based compounds exhibit significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disrupting microbial cell membrane integrity .
Antidiabetic and Anti-inflammatory Effects
Emerging studies suggest that imidazole derivatives may also have antidiabetic and anti-inflammatory properties.
- Research Findings : Animal models have shown that imidazole compounds can lower blood glucose levels and reduce inflammation markers, indicating potential use in managing diabetes and related inflammatory conditions .
Pharmacological Insights
The unique structure of this compound allows it to form supramolecular complexes that enhance its bioavailability and efficacy.
Supramolecular Chemistry
The ability of imidazole compounds to form non-covalent interactions (such as hydrogen bonds and π–π stacking) with biological molecules is crucial for their function as drug candidates. This property facilitates:
- Targeted Drug Delivery : By modifying the compound's structure, researchers can enhance its targeting capabilities toward specific tissues or organs.
Summary of Applications
| Application Area | Findings |
|---|---|
| Anticancer | Effective against various cancer cell lines with mechanisms involving DNA interaction and apoptosis induction. |
| Antibacterial | Demonstrated significant activity against common bacterial strains; disrupts cell membranes. |
| Antifungal | Shown effectiveness against fungal infections in preliminary studies. |
| Antidiabetic | Potential to lower blood glucose levels in animal models; further research needed. |
| Anti-inflammatory | Reduction of inflammatory markers observed in preclinical studies. |
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Imidazole Derivatives
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Ethyl-1-(5-methoxy-2,4-dimethyl-benzenesulfonyl)-4-methyl-1H-imidazole, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, sulfonate ester-containing imidazoles are often prepared by refluxing intermediates (e.g., substituted aldehydes) with ethanolic KOH for 8–11 hours, followed by acidification and recrystallization . Key variables include solvent choice (e.g., methanol or ethyl acetate for solubility), temperature (reflux conditions), and catalysts (e.g., anhydrous MgCl₂ for enhancing reaction rates). Yields range from 75% to 94% depending on purification methods (e.g., column chromatography vs. recrystallization) .
Q. How is structural characterization of this compound performed, and what spectral data are critical for validation?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions. For instance, the methoxy group (5-methoxy) typically resonates at δ 3.8–4.0 ppm in ¹H NMR, while aromatic protons in the benzenesulfonyl moiety appear as distinct multiplet signals . Infrared (IR) spectroscopy identifies functional groups (e.g., sulfonyl S=O stretching at ~1350 cm⁻¹). Elemental analysis (C, H, N, S) should match theoretical values within ±0.3% to confirm purity .
Advanced Research Questions
Q. What strategies resolve contradictions in analytical data, such as discrepancies between calculated and observed elemental composition?
- Methodological Answer : Discrepancies often arise from incomplete purification or hygroscopicity. For example, if sulfur content deviates, reanalyze the compound after drying under vacuum (40°C, 24 hours) to remove residual solvents. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks . In cases of persistent mismatches, consider alternative synthetic pathways (e.g., replacing KOH with NaH for deprotonation to minimize side reactions) .
Q. How can computational modeling predict the compound’s reactivity or biological interactions?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties, such as sulfonyl group electrophilicity, which influences nucleophilic attack sites . Molecular docking studies (using AutoDock Vina) predict binding affinities to biological targets (e.g., enzymes), with focus on the imidazole ring’s hydrogen-bonding potential and the benzenesulfonyl group’s hydrophobic interactions .
Q. What are the challenges in optimizing regioselectivity during functionalization of the imidazole core?
- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. For example, introducing substituents at the 1-position (sulfonyl group) requires careful control of reaction stoichiometry to avoid over-sulfonation. Protecting group strategies (e.g., tert-butoxycarbonyl for NH protection) can direct functionalization to the 4-methyl or 2-ethyl positions . Solvent polarity (e.g., DMF vs. THF) also modulates reaction pathways .
Experimental Design & Data Interpretation
Q. How should researchers design assays to evaluate the compound’s stability under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies in PBS (pH 7.4) at 37°C for 48 hours, monitoring degradation via HPLC. For hydrolytic stability, compare half-life (t₁/₂) in acidic (pH 2.0) vs. neutral conditions. Mass spectrometry identifies degradation products (e.g., sulfonic acid derivatives from hydrolysis of the sulfonyl group) .
Q. What statistical methods are appropriate for analyzing structure-activity relationship (SAR) data in derivatives of this compound?
- Methodological Answer : Use multivariate analysis (e.g., principal component analysis or partial least squares regression) to correlate substituent properties (e.g., Hammett σ values for aryl groups) with biological activity. For example, electron-withdrawing groups on the benzenesulfonyl moiety may enhance binding to cytochrome P450 enzymes, as seen in omeprazole analogs .
Advanced Synthesis & Optimization
Q. How can flow chemistry improve scalability and reproducibility of the synthesis?
- Methodological Answer : Continuous flow reactors enhance heat transfer and mixing efficiency, critical for exothermic steps like sulfonation. For example, a microreactor setup with controlled residence time (5–10 minutes) minimizes side-product formation during sulfonyl chloride coupling . Real-time monitoring via inline IR ensures consistent product quality.
Q. What role do counterions play in modulating the compound’s crystallinity and solubility?
- Methodological Answer : Salt formation (e.g., magnesium or potassium salts) improves aqueous solubility. For instance, magnesium salts of structurally related sulfinyl benzimidazoles exhibit enhanced bioavailability due to increased dissolution rates . Powder X-ray diffraction (PXRD) identifies polymorphic forms, which impact stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
